3-(4-Bromophenyl)-1-methylpyrrolidine
Overview
Description
3-(4-Bromophenyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of a bromophenyl group attached to the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-methylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with 1-methylpyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 4-bromobenzaldehyde reacts with the amine group of 1-methylpyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process parameters are optimized to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the binding affinity of the compound to its target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylpyrrolidine: Lacks the methyl group on the pyrrolidine ring.
1-Methyl-3-phenylpyrrolidine: Lacks the bromine atom on the phenyl ring.
3-(4-Chlorophenyl)-1-methylpyrrolidine: Contains a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
3-(4-Bromophenyl)-1-methylpyrrolidine is unique due to the presence of both the bromophenyl group and the methyl group on the pyrrolidine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSYMRQRAOKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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